molecular formula C10H16N2O2 B11763901 3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione

3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione

Cat. No.: B11763901
M. Wt: 196.25 g/mol
InChI Key: QQECXCKOLSVZNT-UHFFFAOYSA-N
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Description

3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione is a spiro compound characterized by a unique bicyclic structure containing nitrogen atoms. This compound is part of the spiro[5.5]undecane family, which is known for its interesting conformational and stereochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione typically involves the reaction of appropriate diamines with cyclic anhydrides under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as γ-aminobutyric acid type A receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound’s unique structure allows it to fit into the receptor binding sites, thereby influencing the receptor’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a γ-aminobutyric acid type A receptor antagonist sets it apart from other similar compounds .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

3-methyl-3,9-diazaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C10H16N2O2/c1-12-8(13)6-10(7-9(12)14)2-4-11-5-3-10/h11H,2-7H2,1H3

InChI Key

QQECXCKOLSVZNT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2(CCNCC2)CC1=O

Origin of Product

United States

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